1-(2-Fluorophenyl)piperazin-2-one
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Overview
Description
1-(2-Fluorophenyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)piperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
1-(2-Fluorophenyl)piperazin-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. For example, it has been studied as an inhibitor of human equilibrative nucleoside transporters, which play a vital role in nucleotide synthesis and regulation of adenosine function . The compound’s inhibitory effects are often mediated through binding to specific sites on the target proteins, leading to altered cellular functions.
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)piperazine
- 1-(3-Trifluoromethylphenyl)piperazine
- 1-(4-Fluorophenyl)piperazine
Comparison: 1-(2-Fluorophenyl)piperazin-2-one is unique due to the specific position of the fluorophenyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct properties and applications, making it valuable for specific research and industrial purposes .
Properties
CAS No. |
907972-55-8 |
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Molecular Formula |
C10H11FN2O |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
1-(2-fluorophenyl)piperazin-2-one |
InChI |
InChI=1S/C10H11FN2O/c11-8-3-1-2-4-9(8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2 |
InChI Key |
XADOLDIXWGJVRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=CC=C2F |
Origin of Product |
United States |
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